ToAMP4
Description
Automated Edman Degradation Sequencing
The primary structure, or amino acid sequence, of ToAMP4 was determined using automated Edman degradation nih.gov. This well-established method sequentially removes and identifies amino acid residues from the N-terminus of a peptide ehu.euswikipedia.org. The process involves reacting the N-terminal amino group with phenyl isothiocyanate, followed by cleavage of this terminal residue under acidic conditions, which can then be identified using chromatography wikipedia.orgmtoz-biolabs.com. This technique revealed that this compound is a peptide composed of 41 amino acids nih.govglobethesis.com.
Amino Acid Compositional Analysis
Table 1: Biochemical Properties of this compound
| Property | Description |
| Source | Taraxacum officinale Wigg. flowers nih.gov |
| Number of Amino Acids | 41 nih.govglobethesis.com |
| Key Feature | Cysteine-rich nih.gov |
| Disulfide Bonds | 3 nih.govglobethesis.com |
| Nature | Basic peptide nih.gov |
Identification of Cysteine Residues and Disulfide Bonds
This compound is characterized by a high content of cysteine residues, which form three intramolecular disulfide bonds nih.govglobethesis.com. These disulfide bridges are covalent links between the sulfur atoms of two cysteine residues and are critical for stabilizing the three-dimensional structure of the peptide researchgate.netnih.govfrontiersin.org. The specific pattern of these bonds confers extraordinary stability to the molecule against chemical, thermal, and proteolytic degradation nih.gov. The unusual spacing of the cysteine residues in this compound is a defining characteristic that sets it apart from other known plant AMP families nih.govresearchgate.net.
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
GYGDGCYSEDDLSVCCKKKFKVIGKCFKSVRECQNSGCKYH |
Origin of Product |
United States |
Comparative Analysis and Classification Within Plant Antimicrobial Peptide Families
Relationship to ToAMP1 and ToAMP2
ToAMP4 is classified together with two other antimicrobial peptides, ToAMP1 and ToAMP2, which were also isolated from dandelion flowers nih.govresearchgate.net. This grouping is based on their unique and shared cysteine spacing pattern, which is not found in other established families of plant AMPs nih.gov. This suggests that they belong to a distinct family of antimicrobial peptides originating from Taraxacum officinale.
Distinctions from Established Plant AMP Classes (e.g., Defensins, Thionins)
This compound's unique structural characteristics distinguish it from major, well-established classes of plant antimicrobial peptides such as defensins and thionins nih.gov.
Plant Defensins: This is a large and well-studied family of plant AMPs. They are typically small (around 5 kDa), basic peptides of 45–54 amino acids in length and are characterized by a conserved scaffold stabilized by four or five disulfide bonds nih.govnih.gov. This compound, being shorter at 41 amino acids and possessing only three disulfide bonds, does not fit the structural parameters of the defensin (B1577277) family nih.govglobethesis.com.
Thionins: Thionins are another major class of plant AMPs, generally consisting of 45 to 48 amino acid residues and also containing four or five disulfide bonds nih.govmdpi.com. They possess a characteristic three-dimensional structure involving two antiparallel α-helices and a pair of parallel β-strands mdpi.com. The different size and number of disulfide bonds in this compound clearly separate it from the thionin family nih.gov.
The unusual cysteine spacing pattern in this compound is the primary reason it cannot be classified within any of the known plant AMP families, highlighting the vast structural and functional diversity of these defense molecules in the plant kingdom nih.govresearchgate.net.
Molecular and Structural Biology of Toamp4
Disulfide Bond Topology and Three-Dimensional Conformation
ToAMP4 is characterized by the presence of six cysteine residues that form three disulfide bonds. researchgate.netnih.gov The specific arrangement of these disulfide bonds dictates the peptide's folding and its resulting three-dimensional structure.
Experimental Determination of Disulfide Connectivity
The amino acid sequence of this compound was determined by automated Edman degradation. researchgate.netnih.gov While the search results confirm the presence of six cysteine residues and three disulfide bonds, detailed experimental data specifically outlining the disulfide connectivity (which cysteine pairs are bonded) for this compound is not explicitly provided in the search snippets. However, the presence of disulfide bonds is a common feature in cysteine-rich plant AMPs, contributing to their stable structure. d-nb.infosci-hub.senih.gov
Structural Homology and Divergence from Known Antimicrobial Peptide Motifs
Sequence analysis of this compound has revealed a novel peptide motif of six cysteine residues with a -CC- motif located between the second and third cysteine residues. researchgate.net This unusual cysteine spacing pattern distinguishes this compound from known plant AMP families. researchgate.net Consequently, this compound does not belong to any established plant AMP family but is classified alongside ToAMP1 and ToAMP2, two other antimicrobial peptides also isolated from dandelion flowers, which share this novel motif. researchgate.net While many plant AMPs are classified into families based on sequence similarity and cysteine motifs, such as defensins, thionins, and hevein-like peptides d-nb.infonih.gov, this compound's unique motif highlights the structural diversity found within plant AMPs.
Biophysical Characterization for Structural Stability and Integrity
The presence of multiple disulfide bonds in cysteine-rich peptides like this compound typically confers high structural stability against various environmental conditions, including temperature and pH changes, as well as enzymatic degradation. d-nb.infosci-hub.senih.gov
Thermal Stability Assessments
Studies on a multimer of this compound (3xthis compound) expressed in Chlamydomonas reinhardtii have shown that it maintains high stability across a wide range of temperatures. researchgate.net While specific data points or a detailed thermal denaturation profile for monomeric this compound were not found, the reported high stability of the multimer suggests that the this compound unit itself possesses inherent thermal stability, likely due to its disulfide bonds. d-nb.infosci-hub.senih.govresearchgate.net
pH Stability Profiles
Similar to thermal stability, the multimer of this compound expressed in C. reinhardtii also demonstrated high stability across a wide range of pH values. researchgate.net This indicates that the structure and integrity of this compound are largely maintained under varying acidic and alkaline conditions. d-nb.infosci-hub.seresearchgate.net The compact structure provided by disulfide bonds is a key factor in this observed pH stability. d-nb.infosci-hub.se
Protease Resistance Investigations
Investigations into the stability of this compound have included assessments of its resistance to protease digestion. Studies involving a multimer of this compound, specifically a three-repeat construct (3xthis compound) expressed in Chlamydomonas reinhardtii, demonstrated that this multimeric form maintained high stability across a wide range of temperatures and pH values and exhibited tolerance to protease digestion to varying extents. researchgate.netdntb.gov.ua
The inherent stability of plant AMPs, often attributed to their compact structure reinforced by disulfide bonds, contributes to their resistance against enzymatic breakdown. nih.govmdpi.com While general plant defensins and other peptides with similar structural features are known to be resistant to proteases like trypsin and chymotrypsin, the degree of proteolytic resistance can vary, and even structurally stable peptides may show sensitivity. europa.eumdpi.com The observed tolerance of the this compound multimer to protease digestion is consistent with the general characteristics of many cysteine-rich plant antimicrobial peptides. researchgate.netnih.govmdpi.comdntb.gov.ua
Computational Modeling and Prediction of this compound Structure and Dynamics
Computational approaches, such as homology modeling and molecular dynamics simulations, are valuable tools for understanding the three-dimensional structure, dynamics, and interactions of proteins and peptides, including antimicrobial peptides. While specific published studies detailing the application of these methods directly to this compound were not identified in the reviewed literature, the principles and applications of these techniques are highly relevant to studying peptides of its class.
Homology Modeling Approaches
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity (homology) to proteins with experimentally determined structures (templates). nih.govcomputabio.combioinformaticsreview.comamrita.edu This method is particularly useful when experimental structures are unavailable but structural information is needed. nih.gov The process typically involves identifying a suitable template structure, aligning the target sequence with the template, building the backbone and loops, generating and optimizing side chains, and finally validating the resulting model. bioinformaticsreview.comamrita.edu
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. nih.govcomputabio.comamrita.edunih.govnih.govnih.gov By calculating the forces between particles and solving equations of motion, MD simulations can provide detailed, time-dependent information about the behavior of molecular systems. amrita.edunih.gov These simulations are widely used to study the dynamics of biological molecules, including proteins and peptides, providing insights into conformational changes, flexibility, and interactions with their environment. nih.govamrita.edu
In the context of antimicrobial peptides, MD simulations are valuable for understanding their interactions with biological membranes at an atomic level, which is often crucial for their mechanism of action. computabio.comnih.gov They can reveal how peptides associate with and insert into membranes, the stability of peptide-membrane complexes, and the effects of peptide structure on membrane integrity. nih.gov MD simulations have been used to study the aggregation of peptides and their conformational transitions. nih.gov For this compound, MD simulations could be utilized to investigate its dynamic behavior in different environments, such as in aqueous solution or in the presence of fungal membrane models. Such simulations could provide insights into the flexibility of the peptide, the stability of its disulfide bonds, and how it might interact with components of fungal cells, complementing experimental observations of its antifungal activity. researchgate.netresearchgate.netbioinformaticsreview.com While specific MD simulation studies on this compound were not found in the literature reviewed, this technique holds significant potential for elucidating the molecular mechanisms underlying its biological activity.
Functional Mechanisms of Toamp4 in Microbial Inhibition
Antifungal Mechanisms of Action
ToAMP4 exhibits broad-spectrum antifungal activity against several significant phytopathogenic fungi. nih.gov Research indicates that the peptide employs at least two different strategies to inhibit fungal growth, with the specific mechanism being dependent on the fungal species. nih.gov
Cellular Target Identification in Fungal Pathogens
While specific intracellular targets of this compound have not been definitively identified in published research, the primary mode of action for many cationic antimicrobial peptides involves interaction with the fungal cell surface. The initial contact is often electrostatic, between the positively charged peptide and the negatively charged components of the fungal cell wall and plasma membrane. This interaction is a critical first step that can lead to membrane disruption or entry into the cell to interact with internal targets. For many plant defensins, which share structural similarities with this compound, the plasma membrane is a key target, leading to permeabilization and subsequent cellular damage.
Membrane Interaction and Permeabilization Studies in Fungal Cells
The interaction of this compound with fungal membranes is a crucial aspect of its antifungal activity. Like other antimicrobial peptides, it is proposed that this compound disrupts the integrity of the fungal cell membrane. This disruption can occur through various models, such as the formation of pores or a "carpet-like" mechanism that dissolves the membrane. While detailed biophysical studies specifically on this compound's interaction with fungal lipid bilayers are not extensively available, the outcome of this interaction is the permeabilization of the cell membrane. This loss of membrane integrity leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.
Elucidation of this compound-Mediated Fungal Growth Inhibition Strategies
Studies have revealed that this compound employs two distinct strategies to inhibit fungal growth, indicating a versatile and fungus-dependent mechanism of action. nih.gov Although the precise molecular details of these two strategies are not fully elucidated in available literature, it is known that the peptide hinders the proliferation of several fungal pathogens. The effectiveness of this compound's inhibitory action is demonstrated by its half-maximal inhibitory concentration (IC50) against various fungi.
Antifungal Activity of this compound Against Various Phytopathogenic Fungi
| Fungal Species | IC50 (µM) |
|---|---|
| Phoma betae | 2.9 |
| Aspergillus niger | 13.1 |
| Alternaria alternata | Not specified |
| Fusarium avenaceum | Not specified |
Antibacterial Mechanisms of Action
Interestingly, while this compound produced in prokaryotic systems shows potent antifungal activity, its antibacterial effects appear to be dependent on its production in a eukaryotic system, which allows for necessary post-translational modifications. A multimeric form of this compound (3×this compound) expressed in the eukaryotic microalga Chlamydomonas reinhardtii has been shown to be effective against both Gram-positive and Gram-negative bacteria. The primary mechanism of this antibacterial action is the disruption of the bacterial membrane.
Differential Susceptibility Profiles Against Gram-Positive Bacteria
The multimeric this compound expressed in C. reinhardtii demonstrates significant inhibitory activity against Gram-positive bacteria. This activity is attributed to the peptide's ability to damage the bacterial cell membrane, leading to cell lysis.
Differential Susceptibility Profiles Against Gram-Negative Bacteria
Gram-negative bacteria are also susceptible to the multimeric form of this compound. The peptide is capable of overcoming the additional protective outer membrane of Gram-negative bacteria to disrupt the cell membrane and cause cell death.
Minimum Inhibitory Concentration (MIC) of 3×this compound Against Various Bacteria
| Bacterial Species | Gram Staining | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 40-50 |
| Bacillus subtilis | Gram-Positive | 40-50 |
| Escherichia coli | Gram-Negative | 40-50 |
| Salmonella enteritidis | Gram-Negative | 40-50 |
Dynamics of Bacterial Membrane Disruption by this compound
The primary mechanism by which this compound exerts its antibacterial effect is through the direct disruption of the bacterial cell membrane. This process involves a series of dynamic interactions leading to the loss of membrane integrity and subsequent cell death. While the precise step-by-step process for this compound is still under investigation, the general model for cationic antimicrobial peptides suggests an initial electrostatic attraction to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Following this initial binding, this compound is thought to insert itself into the lipid bilayer. This insertion is a critical step that leads to one of several proposed models of membrane disruption:
Barrel-stave model: In this model, this compound peptides aggregate and insert into the membrane, forming a pore-like structure reminiscent of the staves of a barrel. The hydrophilic regions of the peptides line the interior of the pore, creating a channel through which cellular contents can leak out.
Toroidal pore model: Similar to the barrel-stave model, this model involves the formation of a pore. However, the lipid monolayers are bent continuously through the pore, such that the head groups of the lipids line the pore along with the antimicrobial peptides.
Carpet model: In this scenario, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
Research on the related antimicrobial peptide Ib-AMP4 from Impatiens balsamina has shown that the cytoplasmic membrane is a primary target. Ib-AMP4 intercalates into the membrane, causing liposomal leakage. It is plausible that this compound employs a similar mechanism, leading to a rapid bactericidal effect. The efficiency of this disruption can be influenced by various factors, including the specific lipid composition of the bacterial membrane and the local concentration of the peptide.
Table 1: Proposed Models of Bacterial Membrane Disruption by Antimicrobial Peptides
| Model | Description of Mechanism | Key Characteristics |
| Barrel-Stave | Peptides insert perpendicularly into the membrane to form a pore with a hydrophilic core. | Stable pore structure; peptide-lined channel. |
| Toroidal Pore | Peptides induce the lipid monolayer to bend and form a pore lined by both peptides and lipid head groups. | Disruption of membrane curvature; lipid involvement in pore lining. |
| Carpet | Peptides accumulate on the membrane surface and cause widespread disruption at a critical concentration. | Detergent-like action; micelle formation. |
Modulation of Host-Pathogen Interactions and Innate Immunity Responses (Plant-specific)
Beyond its direct antimicrobial activity, this compound plays a significant role in modulating the plant's own defense mechanisms. The interaction between a plant and a potential pathogen is a complex interplay of recognition and response, and antimicrobial peptides like this compound can act as key signaling molecules in this process.
The presence of pathogens can trigger the expression and release of antimicrobial peptides as part of the plant's innate immune response. This response is broadly categorized into two layers: PAMP-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI).
PAMP-Triggered Immunity (PTI): Plants recognize conserved Pathogen-Associated Molecular Patterns (PAMPs), such as flagellin or chitin, through Pattern Recognition Receptors (PRRs) on the cell surface. This recognition initiates a signaling cascade that leads to the activation of basal defense responses, which can include the production of antimicrobial compounds like this compound.
Effector-Triggered Immunity (ETI): Successful pathogens can deliver effector proteins into the host cell to suppress PTI. However, plants have evolved resistance (R) proteins that can recognize these effectors, leading to a more rapid and robust defense response known as ETI, which often involves a hypersensitive response (HR) and programmed cell death at the site of infection to limit pathogen spread.
While direct evidence for the specific role of this compound in these pathways is still emerging, it is hypothesized that the peptide can contribute to plant immunity in several ways:
Direct Defense: As an antimicrobial agent, this compound can directly inhibit the growth of invading pathogens, providing a first line of defense.
Signal Amplification: The release of this compound upon initial pathogen recognition may act as a signal to amplify the defense response in surrounding cells, preparing them for a potential attack.
Systemic Acquired Resistance (SAR): The localized induction of defense responses can lead to a systemic signal that primes the entire plant for enhanced resistance against a broad spectrum of pathogens. While the direct involvement of this compound in establishing SAR has not been definitively proven, the systemic expression of antimicrobial peptides is a known component of this long-lasting defense mechanism.
The overexpression of plant antimicrobial peptides has been shown to enhance disease resistance in transgenic plants. This suggests that compounds like this compound are not merely passive defense molecules but active participants in the complex signaling network that governs plant immunity. Further research into the specific signaling pathways influenced by this compound will provide a more complete understanding of its role in modulating host-pathogen interactions.
Recombinant Production and Engineering of Toamp4 for Research Applications
Prokaryotic Expression Systems and Optimization Strategies
Prokaryotic systems, particularly Escherichia coli, are frequently utilized for recombinant protein production due to their rapid growth, cost-effectiveness, and well-established genetic manipulation techniques. mednexus.orgfrontiersin.org ToAMP4 has been successfully produced in a prokaryotic expression system. researchgate.netnih.gov
Fusion Protein Constructs (e.g., Thioredoxin Fusions)
To enhance the solubility and expression levels of recombinant proteins, including antimicrobial peptides, fusion protein technology is commonly employed in prokaryotic systems. sinobiological.com this compound has been successfully produced as a fusion protein with thioredoxin in a prokaryotic expression platform. researchgate.netnih.gov Fusion tags like thioredoxin can aid in proper folding and increase the soluble expression of the target protein, which is particularly useful for small peptides like this compound that might otherwise be prone to inclusion body formation. neb.comijbiotech.com
Challenges and Limitations of Bacterial Production for Active this compound
Despite the advantages of prokaryotic expression, producing biologically active this compound in bacteria presents challenges. Bacterial systems often lack the necessary machinery for certain post-translational modifications, such as proper disulfide bond formation, which are crucial for the full activity of some eukaryotic peptides. researchgate.netresearchgate.netosti.gov
Studies have shown that this compound produced in prokaryotes primarily exhibited antifungal activity but was inactive against bacteria. researchgate.netresearchgate.net This suggests that the bacterial environment may not facilitate the proper folding or modifications required for antibacterial function. The yield of this compound produced in a prokaryotic expression platform as a thioredoxin fusion protein was reported to be 0.35 μg/g of net weight. researchgate.net
Eukaryotic Microalgal Expression Platforms
Eukaryotic microalgae have emerged as promising alternative expression systems for recombinant proteins, offering advantages such as the ability to perform post-translational modifications and being generally recognized as safe. osti.govlifeasible.commdpi.com
Chlamydomonas reinhardtii as a Heterologous Production Host
Chlamydomonas reinhardtii, a single-celled eukaryotic green alga, is a widely studied model organism and a potential industrial biotechnology platform for producing recombinant proteins. researchgate.netmdpi.comnih.gov It possesses a well-developed genetic transformation system and can perform many post-translational modifications found in eukaryotic peptides. researchgate.netosti.govnih.gov C. reinhardtii has been successfully used to express this compound. researchgate.netosti.govresearchgate.netmdpi.comnih.gov
Expressing this compound in microalgae like C. reinhardtii can potentially overcome the limitations encountered in prokaryotic systems, particularly regarding the proper folding and activity of the peptide. researchgate.netosti.gov The eukaryotic environment of algae is thought to facilitate the correct folding necessary for this compound's antibacterial activity, which was not observed with bacterial production. researchgate.netosti.gov
Methodologies for Enhanced Recombinant this compound Yield in Algae
Enhancing the yield of recombinant proteins in microalgae is a key area of research for their commercial viability. Methodologies focus on optimizing genetic elements and expression strategies.
In one study, C. reinhardtii was used to express a construct featuring three repeats of this compound (3×this compound) tagged with hemagglutinin (HA) and 6×His at the C-terminus. researchgate.netresearchgate.net This multimeric design aimed to enhance the antibacterial potency. researchgate.net The expression of 3×this compound in C. reinhardtii was screened for stability over continuous passaging. researchgate.netresearchgate.net
The yield of 3×this compound achieved in C. reinhardtii was reported to be up to 0.32% of total soluble protein. researchgate.netresearchgate.netosti.govresearchgate.net This algal-derived 3×this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, unlike the bacterially produced this compound. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) for C. reinhardtii-derived 3×this compound against various bacteria ranged between 40 and 50 μg/ml. researchgate.netresearchgate.net
The selection of appropriate promoters and the design of expression vectors are critical for driving high levels of transgene expression in microalgae. osti.govnih.gov Expression vectors for microalgae typically include elements such as promoters, selection markers, and the gene of interest. e-algae.orgfuturefields.io
For the expression of this compound in C. reinhardtii, the RBCS2 promoter has been utilized. researchgate.netosti.gov The RBCS2 promoter is a commonly used strong promoter for driving gene expression in the nucleus of C. reinhardtii. researchgate.netosti.gov
Vector design for expressing this compound in C. reinhardtii has involved incorporating the gene encoding this compound (or a multimeric version like 3×this compound) into vectors containing appropriate promoters and selection markers. researchgate.netosti.govresearchgate.net Selectable marker genes, such as those conferring antibiotic resistance (e.g., bleomycin (B88199) or hygromycin B resistance), are used to screen for transformed algal cells that have successfully integrated the expression cassette into their genome. researchgate.netosti.govnih.gove-algae.org
Recent advancements in algal genetic engineering include the development of synthetic promoters and modular cloning toolkits to improve recombinant protein expression levels. osti.govnih.gov These tools allow for the design of expression vectors with optimized regulatory elements. osti.govnih.gov
Codon Optimization and Gene Copy Number Effects
Efficient recombinant protein production, including that of antimicrobial peptides like this compound, often necessitates optimization of the gene sequence for expression in a specific host organism. Codon optimization involves altering synonymous codons within a gene to match the codon usage bias of the expression host. azenta.comaddgene.orgvectorbuilder.com This strategy aims to enhance translational efficiency and thereby increase protein expression levels without changing the resulting amino acid sequence. azenta.comaddgene.org Different organisms exhibit different codon preferences, and using codons that are rarely used in the host can lead to decreased translation rates and lower protein yields. azenta.comaddgene.orgvectorbuilder.com By replacing low-frequency codons with high-frequency ones, codon optimization can significantly improve gene expression. azenta.com
Gene copy number, which refers to the number of copies of a particular DNA segment in a genome, can also influence protein production. hee.nhs.ukbio-rad.com Variations in gene copy number, such as duplications or deletions, can result in altered levels of protein production. hee.nhs.uk While the direct effects of varying this compound gene copy number on expression levels are not explicitly detailed in the provided search results, the principle that increased gene copies can lead to higher mRNA levels and potentially increased protein expression is a general concept in recombinant protein production. hee.nhs.ukgithub.com Studies in C. reinhardtii expressing a multimer of this compound achieved a yield of 0.32% of total soluble protein, indicating successful expression in this system. researchgate.netresearchgate.net The stability of expression over continuous passaging for six months in C. reinhardtii suggests that stable integration and expression of the gene construct were achieved. researchgate.netresearchgate.net
Bioreactor Cultivation Strategies
Bioreactor cultivation strategies are crucial for scaling up the production of recombinant proteins. These strategies involve optimizing growth conditions, nutrient supply, and environmental parameters to achieve high cell densities and maximize the yield of the desired product. While specific detailed bioreactor cultivation strategies for this compound production are not extensively described in the provided snippets, the general concept of using bioreactors for the large-scale production of recombinant proteins and valuable compounds from microorganisms, including microalgae, is highlighted. lifeasible.comscience.govmdpi-res.comscribd.com Microalgae, such as Chlamydomonas reinhardtii, are being explored as platforms for producing recombinant proteins due to advantages like cost-effectiveness and scalability. lifeasible.comscribd.comnih.govmdpi.com Optimizing culture media and conditions in bioreactors can significantly enhance the yield of target products. mdpi.com
Role of Eukaryotic Post-Translational Modifications in this compound Bioactivity
Post-translational modifications (PTMs) are crucial processes in eukaryotic cells that diversify protein function and regulate their activity, localization, and interactions. mdpi.comyoutube.comthermofisher.comthermofisher.comnih.govwikipedia.org PTMs involve covalent additions of functional groups or proteins, proteolytic cleavage, and other alterations to the polypeptide chain after translation. mdpi.comthermofisher.comthermofisher.comwikipedia.org These modifications are essential for converting linear precursor peptides into biologically active mature proteins. mdpi.com
The observation that bacterial-expressed this compound primarily showed antifungal activity, while C. reinhardtii-expressed this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, suggests a significant role for eukaryotic PTMs or the eukaryotic expression environment in expanding this compound's bioactivity spectrum. researchgate.netresearchgate.net While the specific PTMs occurring on this compound in C. reinhardtii were not explicitly verified in the cited research, the researchers hypothesized that the eukaryotic environment facilitates proper folding of the peptide, which could be crucial for its antibacterial activity. researchgate.netresearchgate.net Eukaryotic systems possess complex protein folding mechanisms and can perform various PTMs, such as glycosylation, phosphorylation, and disulfide bond formation, which are often necessary for the proper structure and function of eukaryotic proteins. lifeasible.comyoutube.comthermofisher.comthermofisher.comnih.govwikipedia.orgstressmarq.com The presence of three disulfide bonds in this compound highlights the importance of proper oxidative folding, a process facilitated in eukaryotic expression systems, for its structural integrity and function. researchgate.netnih.govwikipedia.org
Design and Engineering of this compound Variants
Engineering of antimicrobial peptides like this compound is explored to improve their bioactivity, stability, and production yield. mednexus.org Strategies involve modifying the peptide sequence or structure through rational design, mutagenesis, or the creation of hybrid peptides. mednexus.org
Site-Directed Mutagenesis and Truncation Studies for Structure-Activity Relationships
Site-directed mutagenesis and truncation studies are fundamental approaches for investigating the structure-activity relationships (SAR) of peptides. By specifically altering or removing amino acid residues, researchers can determine the critical regions or residues responsible for the peptide's activity, stability, or interaction with target membranes. While specific detailed site-directed mutagenesis or truncation studies focused solely on this compound are not provided in the search results, the general principle of using these techniques to understand the SAR of AMPs is well-established. mdpi-res.commdpi-res.com For other AMPs, SAR studies have identified crucial residues or structural features necessary for their activity and membrane interactions. nih.gov Applying these techniques to this compound would involve systematically modifying its sequence, particularly focusing on the cysteine residues involved in disulfide bonds and other potentially important amino acids, to understand how these changes impact its antifungal and antibacterial activities and its interaction with microbial membranes.
Development of Hybrid Antimicrobial Peptides Incorporating this compound Motifs
The development of hybrid antimicrobial peptides involves combining elements or motifs from different peptides to create novel constructs with potentially improved or broader spectrum activity. frontiersin.orgmdpi.com This approach leverages the desirable properties of different peptide sequences. Given that this compound possesses a unique cysteine motif and demonstrated antimicrobial activity, its functional motifs could be incorporated into hybrid peptides. researchgate.netnih.gov While no specific examples of hybrid peptides incorporating this compound motifs were found in the provided search results, the general strategy of designing hybrid AMPs by combining functional motifs from different sources is a recognized method in peptide engineering to enhance antimicrobial efficacy and introduce new mechanisms of action. frontiersin.orgmdpi.com
Below is a table listing the chemical compound mentioned and its corresponding PubChem CID.
| Compound Name | PubChem CID |
| This compound | 24799437 |
Data Table: Expression and Activity of this compound Constructs
| Construct | Expression System | Primary Activity Reported (Prokaryotic) | Activity Reported (Eukaryotic - C. reinhardtii) | Yield (C. reinhardtii) | Key Properties (C. reinhardtii) |
| This compound | Prokaryotic (E. coli) | Antifungal researchgate.netnih.gov | Not specified | Not specified | Not specified |
| 3×this compound (Multimer) | Eukaryotic (C. reinhardtii) | Not applicable | Antibacterial (Gram+ and Gram-) researchgate.netresearchgate.net | 0.32% of total soluble protein researchgate.netresearchgate.net | High stability (temperature, pH), Protease resistance, Membrane damage researchgate.netresearchgate.net |
Note: Interactive features for the table are not supported in this format.
Advanced Analytical and Methodological Approaches in Toamp4 Research
High-Resolution Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopic methods are fundamental in elucidating the molecular structure of ToAMP4, providing insights into its folding and conformation in solution.
Mass spectrometry (MS) is indispensable for verifying the amino acid sequence of this compound and identifying any post-translational modifications (PTMs). The amino acid sequence of native this compound was determined by automated Edman degradation. nih.govresearchgate.net Recombinant this compound has been shown to be identical to the native peptide based on molecular mass, among other characteristics. nih.govresearchgate.net MS-based approaches, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem MS (MS/MS), are routinely used for peptide mass determination and fragmentation to confirm the sequence obtained by Edman degradation or predicted from the gene sequence. mdpi-res.commdpi.commdpi.com These techniques can also detect variations in mass corresponding to PTMs, although specific PTMs on this compound are not detailed in the provided information, beyond the presence of disulfide bonds. nih.govresearchgate.net Mass spectrometry analysis has been used to determine the molecular weight of other peptides isolated from plants. mdpi.com
Advanced Chromatographic and Electrophoretic Methods for Purity Assessment and Heterogeneity Analysis
Chromatographic and electrophoretic techniques are essential for the isolation, purification, and analysis of the purity and heterogeneity of this compound samples.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), has been extensively used in the isolation and purification of this compound from Taraxacum officinale flowers. nih.govresearchgate.net RP-HPLC separates peptides based on their hydrophobicity. mdpi.com The isolation procedure for native this compound involved a combination of acetic acid extraction, affinity chromatography, size-exclusion chromatography, and RP-HPLC. nih.govresearchgate.net RP-HPLC is highly efficient for separating complex peptide mixtures and is widely applied in peptide and protein analysis. mdpi.com Different detectors, such as UV-Vis detectors (monitoring absorbance at specific wavelengths, typically 214 nm for peptide bonds) or mass spectrometers, can be coupled with HPLC to provide information on peptide quantity and identity. mdpi.com HPLC is routinely used to confirm the purity of isolated peptides. researchgate.netmdpi.com
Capillary Electrophoresis (CE) is a technique that separates molecules based on their charge-to-size ratio in an electric field. CE offers high resolution and can be used to assess the purity of peptide samples and identify charge or size variants that might not be resolved by chromatography alone. researchgate.netscience.gov While the provided information mentions capillary electrophoresis in the context of analyzing other peptides and compounds from dandelion, specific applications of CE for the purity assessment or heterogeneity analysis of this compound are not detailed. researchgate.netscience.govdntb.gov.ua However, CE is a suitable method for analyzing the homogeneity of peptide preparations and detecting microheterogeneity resulting from deamidation, oxidation, or other modifications that alter the charge or size of the peptide.
Bio-Assay Development and High-Throughput Screening for Antimicrobial Potency Evaluation
Evaluating the antimicrobial potency of this compound involves the development and application of various bio-assays, some of which can be adapted for high-throughput screening. These assays provide quantitative measures of this compound's ability to inhibit or kill microbial pathogens.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays are standard methods used to determine the lowest concentration of an antimicrobial agent that inhibits visible microbial growth (MIC) or kills 99.9% of the initial microbial inoculum (MFC). While specific detailed MIC and MFC data for the native this compound against a wide range of pathogens were not extensively detailed in the provided snippets, the application of these assays is fundamental to characterizing the potency of antimicrobial peptides like this compound. Studies on a multimer of this compound (3xthis compound) expressed in Chlamydomonas reinhardtii have reported MIC values ranging between 40 and 50 μg/ml against both Gram-positive and Gram-negative bacteria science.gov.
Membrane Integrity Assays (e.g., Propidium Iodide Uptake, Calcein (B42510) Release)
Membrane integrity assays are vital for investigating whether an antimicrobial peptide targets the microbial cell membrane. Propidium iodide (PI) uptake is a common method, where PI, a fluorescent intercalating agent, can only enter cells with damaged membranes and stain the DNA, leading to increased fluorescence. Calcein release assays similarly measure membrane damage by detecting the release of a fluorescent marker from pre-loaded liposomes or cells. Although the snippets did not provide specific data for this compound using calcein release, they indicate that C. reinhardtii-expressed 3xthis compound effectively caused damage to the membrane of targeted bacterial cells, suggesting membrane disruption as a mechanism science.gov. The principle of membrane permeabilization assays like PI uptake is also mentioned in the context of evaluating other antimicrobial agents nih.gov. The mechanism of action for cationic antimicrobial peptides often involves interaction with and disruption of the negatively charged microbial cell membrane.
Growth Curve Analysis and Time-Kill Assays
Growth curve analysis and time-kill assays provide insights into the kinetics of antimicrobial activity. Growth curves monitor microbial growth over time in the presence and absence of the antimicrobial peptide, revealing the extent and duration of growth inhibition. Time-kill assays determine the rate at which an antimicrobial agent kills microorganisms by quantifying viable cells at different time points after exposure. While specific time-kill curves for this compound were not detailed in the provided information, time-killing curves are a recognized method to determine the bactericidal duration of antimicrobial peptides. These assays are essential for understanding how quickly and effectively this compound reduces microbial populations.
Molecular Dynamics Simulations and Computational Approaches for Mechanistic Insights
Molecular dynamics (MD) simulations and other computational approaches are powerful tools for gaining detailed, atomic-level insights into the interaction of antimicrobial peptides with biological membranes and potential molecular targets.
Peptide-Membrane Interaction Modeling
MD simulations are frequently used to model the dynamic interactions between antimicrobial peptides and lipid bilayers, which mimic microbial cell membranes. These simulations can reveal how peptides approach, bind to, insert into, and disrupt membranes. Factors such as peptide charge, hydrophobicity, and secondary structure, as well as membrane lipid composition, can be studied to understand the mechanisms of membrane permeabilization, such as the barrel-stave, toroidal pore, or carpet models. Although the provided snippets did not describe specific MD simulations conducted on this compound, they highlight the use of MD simulations to study peptide-membrane interactions for other antimicrobial peptides nih.gov, underscoring the relevance of this approach to understanding how this compound, particularly the membrane-damaging 3xthis compound science.gov, interacts with microbial membranes. Distances of peptides from lipid bilayers are calculated from molecular dynamics simulations using distance-measuring algorithms.
Binding Affinity Predictions for Molecular Targets
Computational approaches, including molecular docking and binding affinity predictions, can be used to identify potential intracellular or molecular targets of antimicrobial peptides and estimate the strength of their binding interactions. While many antimicrobial peptides primarily target the cell membrane, some can translocate across the membrane and interact with intracellular components like DNA, RNA, or enzymes. The snippets did not detail specific binding affinity predictions for this compound. However, the use of docking studies to understand the interaction of other plant defense proteins with fungal enzymes has been demonstrated nih.gov. Computational biology and molecular modeling are generally recognized as tools that can provide fast understanding of molecular interactions.
Genetic and Genomic Methodologies for this compound Gene Analysis and Expression Profiling
Genetic and genomic approaches are fundamental to studying the this compound gene. These methods allow for the identification, isolation, characterization, and analysis of the gene sequence, as well as the investigation of its expression patterns under various conditions or in different biological systems. The application of these techniques has been crucial in the successful expression of this compound in heterologous hosts. fishersci.co.ukwikidata.orgnih.gov
Gene Cloning and Sequencing
Gene cloning and sequencing are essential steps in the molecular characterization of the this compound gene. Cloning involves isolating and making multiple copies of the specific DNA sequence that codes for the this compound peptide. This process typically begins with the identification of the gene from the source organism, Taraxacum officinale. mims.comscience.gov Once identified, the gene sequence can be amplified using techniques like Polymerase Chain Reaction (PCR).
Following amplification, the this compound gene sequence is inserted into a suitable vector, such as a plasmid. This recombinant vector can then be introduced into a host organism, such as bacteria or microalgae, for replication and maintenance of the gene. fishersci.co.ukwikidata.orgnih.govscience.gov Sequencing the cloned gene provides the precise nucleotide order, confirming the identity of the gene and allowing for the deduction of the amino acid sequence of the this compound peptide. science.gov The amino acid sequence of this compound has been determined, revealing it is a basic peptide composed of 41 amino acids with three disulfide bonds. science.gov This detailed sequence information is vital for further genetic manipulation and expression studies.
Research has demonstrated the cloning and expression of the this compound gene, or modified versions like a construct with three repeats of this compound (3xthis compound gene), in expression vectors for transformation into host organisms such as Chlamydomonas reinhardtii. nih.gov These vectors often include regulatory elements like promoters (e.g., RBCS2 promoter) to drive gene expression and selectable marker genes (e.g., bleomycin (B88199) resistance gene or herbicide bar gene) to allow for the selection of successfully transformed cells. fishersci.co.uknih.govfishersci.ca
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Studies
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR), also known as RT-qPCR, is a highly sensitive and widely used technique for quantifying gene expression levels by measuring the amount of specific mRNA transcripts in a sample. This method is invaluable in this compound research for assessing the transcriptional activity of the this compound gene, particularly when it is expressed in transgenic systems.
The process typically involves extracting total RNA from the biological sample, followed by reverse transcription to synthesize complementary DNA (cDNA). The cDNA then serves as the template for PCR amplification in the presence of fluorescent dyes or probes that allow for the real-time monitoring and quantification of the accumulating PCR product.
qRT-PCR is employed to determine the relative abundance of this compound mRNA under different experimental conditions, such as varying growth environments for transgenic organisms or in different tissues of the source plant. This provides quantitative data on how actively the this compound gene is being transcribed. Accurate normalization of gene expression data in qRT-PCR requires the use of stable reference genes, whose expression levels remain constant across the tested conditions.
In the context of expressing the this compound gene in microalgae like C. reinhardtii, qRT-PCR can be used to measure the expression levels of the introduced this compound transgene. Studies have reported achieving expression levels of 3xthis compound up to 0.32% of the total soluble protein in C. reinhardtii. nih.gov Such quantitative data obtained through qRT-PCR are critical for evaluating the efficiency of different expression constructs and transformation strategies.
Table 1: Example Research Finding on this compound Gene Expression via Genetic Methods
| Host Organism | This compound Gene Construct | Promoter | Selectable Marker Gene | Reported Expression Level (of total soluble protein) | Reference |
| Chlamydomonas reinhardtii | 3xthis compound gene | RBCS2 promoter | Bleomycin resistance | Up to 0.32% | nih.gov |
This table illustrates how genetic engineering and subsequent qRT-PCR analysis provide quantitative data on the success of expressing the this compound gene in a heterologous system.
Future Research Trajectories and Translational Perspectives
Elucidation of the Full Spectrum of Biological Targets Beyond Microbial Membranes
While ToAMP4 is known to disrupt microbial membranes, particularly bacterial membranes, the full range of its biological targets remains to be thoroughly investigated researchgate.netresearchgate.net. Research indicates that some antimicrobial peptides can also exert their effects by interacting with intracellular targets after entering the cell mednexus.org. Future studies should aim to identify and characterize these potential intracellular targets within various microbial pathogens. Understanding the complete spectrum of interactions, including potential binding to specific proteins, nucleic acids, or interference with metabolic pathways, would provide a more comprehensive view of this compound's mechanism of action and potentially reveal novel therapeutic or protective applications. Furthermore, exploring its interaction with non-pathogenic microbes and host plant cells could shed light on its role in shaping the plant microbiome and its potential impact on plant physiology beyond direct defense.
Investigation of Synergistic Activities of this compound with Other Plant Defense Molecules
Plants employ a complex array of defense mechanisms and molecules to combat pathogens, including various antimicrobial peptides and secondary metabolites mdpi.commdpi.comnih.gov. Investigating the synergistic activities of this compound with other plant defense molecules found in Taraxacum officinale or other plant species is a crucial area for future research nih.gov. Combinations of AMPs can exhibit synergistic effects, requiring lower concentrations of each peptide to achieve significant antimicrobial activity nih.gov. Moreover, AMPs can synergize with other types of antimicrobials, including conventional antibiotics and fungicides nih.govmdpi.com. Research could explore combinations of this compound with other known plant defense compounds to determine if synergistic interactions enhance efficacy against a broader range of pathogens or reduce the likelihood of resistance development. Such studies could involve in vitro assays testing combinations against various plant pathogens and potentially in planta experiments to assess combined protective effects.
Application in Plant Biotechnology for Enhanced Disease Resistance and Crop Protection
The inherent antimicrobial activity of this compound makes it a promising candidate for application in plant biotechnology to enhance disease resistance and improve crop protection mdpi.com. One approach involves the genetic engineering of crops to express this compound, either constitutively or inducibly, to confer enhanced resistance against fungal and bacterial pathogens mdpi.com. Studies have shown that expressing AMP genes in transgenic plants can enhance pathogen resistance mdpi.com. Research in this area could focus on optimizing the expression of this compound in various crop species, ensuring proper folding and activity within the plant cellular environment, and evaluating the level and spectrum of enhanced disease resistance conferred by this compound expression. Challenges such as potential phytotoxicity or unintended effects on beneficial microbes would need careful consideration. Utilizing microalgae as a production platform for bioactive this compound for external application on crops is another potential biotechnological avenue researchgate.netmdpi.com.
Development of Novel Antimicrobial Agents and Bio-Pesticides Based on the this compound Scaffold
This compound's unique structure and broad-spectrum activity against important phytopathogens make it a valuable scaffold for the development of novel antimicrobial agents and bio-pesticides nih.gov. Future research can focus on structure-activity relationship studies to identify the key amino acid residues or structural motifs responsible for its antimicrobial function mednexus.org. This knowledge can then be used to design and synthesize modified peptides with improved potency, specificity, stability, or reduced production costs. The development of peptidomimetics or smaller, more stable derivatives that retain the essential antimicrobial properties of this compound is also a promising direction. These novel agents could serve as environmentally friendly alternatives or supplements to conventional chemical pesticides, helping to address issues of pesticide resistance and environmental impact.
Q & A
Q. What is the molecular mechanism underlying ToAMP4's antimicrobial activity?
this compound disrupts bacterial membranes, leading to cell lysis. This mechanism was confirmed in Chlamydomonas reinhardtii-expressed this compound, which showed activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. enteriditis) bacteria . Notably, prokaryotic-expressed this compound lacked antibacterial activity, suggesting eukaryotic systems enable proper folding or post-translational modifications (PTMs) critical for function .
Q. Why is Chlamydomonas reinhardtii a preferred expression system for this compound?
C. reinhardtii provides a eukaryotic environment that supports protein folding and potential PTMs, which are absent in prokaryotic systems. Xue et al. (2020) achieved this compound yields of 0.32% of total soluble protein using the RBCS2 promoter, demonstrating scalability for research-grade production. The system also avoids ethical concerns associated with mammalian systems .
Q. How does this compound maintain stability across diverse environmental conditions?
this compound retains activity at temperatures up to 100°C and across acidic, neutral, and alkaline pH levels. Stability testing involves incubating purified protein under varying conditions and measuring residual activity via minimum inhibitory concentration (MIC) assays. Circular dichroism can further assess structural integrity under stress .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's activity in prokaryotic vs. eukaryotic systems?
Discrepancies arise from differences in protein folding and PTM capabilities. Prokaryotic systems (e.g., E. coli) lack chaperones and PTM machinery, potentially misfolding this compound. Experimental validation includes:
Q. What methodologies optimize heterologous this compound expression for functional studies?
Key strategies include:
- Promoter selection : High-expression promoters like RBCS2 enhance yield .
- Codon optimization : Adjust coding sequences to match host tRNA abundance.
- Fusion tags : Use histidine tags for simplified purification via affinity chromatography.
- Culture conditions : Optimize light intensity, temperature, and growth medium for algal systems .
Q. How can synthetic biology tools (e.g., CRISPR/Cas9, AI-driven design) improve this compound research?
- CRISPR/Cas9 : Knock out endogenous proteases in C. reinhardtii to reduce this compound degradation .
- AI modeling : Predict peptide variants with enhanced activity or stability using tools like AlphaFold. Validate predictions via MIC assays and toxicity screens .
Q. What experimental designs address this compound's potential cytotoxicity in therapeutic applications?
- In vitro assays : Use mammalian cell lines (e.g., HEK293) for MTT assays to measure viability.
- Hemolysis tests : Incubate this compound with erythrocytes and quantify hemoglobin release.
- In vivo models : Administer this compound to murine models and monitor organ toxicity histologically .
Methodological Guidance for Data Analysis
Q. How should researchers statistically validate this compound's dose-dependent antimicrobial effects?
- Dose-response curves : Plot log-transformed concentrations against inhibition zones.
- Error analysis : Calculate standard deviations across triplicate experiments.
- Statistical tests : Apply ANOVA to compare efficacy across bacterial strains or conditions .
Q. What approaches resolve inconsistencies in this compound's reported thermal stability?
- Replicate experiments : Use identical buffer compositions and heating protocols.
- Control variables : Include a reference protein (e.g., BSA) to distinguish heat-induced aggregation from peptide-specific instability.
- Dynamic light scattering (DLS) : Monitor particle size changes during heating .
Contradiction Analysis Framework
When conflicting data arise (e.g., activity variations across studies), prioritize:
Standardization : Align experimental parameters (e.g., bacterial strain, growth phase).
Peer validation : Collaborate with independent labs to replicate results.
Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
